molecular formula C38H66N2O14 B043603 Erythromycin A OC CAS No. 118740-63-9

Erythromycin A OC

Cat. No. B043603
M. Wt: 774.9 g/mol
InChI Key: RTCGTLWKKGKPPE-NOACJBATSA-N
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Description

Erythromycin belongs to the family of medicines called antibiotics. It is used on the skin to help control acne and may be used alone or with one or more other medicines that are applied to the skin or taken by mouth for acne .


Synthesis Analysis

The Woodwardian Synthesis of Erythromycin A was a significant development in the synthesis of this compound . The synthesis was performed by Robert B. Woodward in 1981 and involved 50 steps . A key insight of Woodward was identifying the similarity between the C3 to C8- and the C9 to C13-fragments and using dithia-decaline A as a common precursor .


Molecular Structure Analysis

The molecular structure of Erythromycin A OC is complex, with numerous structural variations. Erythromycin A is the primary constituent while Erythromycin E and F are its metabolites .


Chemical Reactions Analysis

Erythromycin is a macrolide compound with a broad antimicrobial spectrum. It became popular immediately after its discovery in 1952, due to its therapeutic effect against pathogens resistant to other drugs .


Physical And Chemical Properties Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability .

Safety And Hazards

Erythromycin causes eye irritation and may be harmful if swallowed. It is very toxic to aquatic life. Repeated exposure may cause skin dryness or cracking .

Future Directions

Erythromycin is currently being used to treat a large number of bacterial infections affecting the skin, respiratory tract, intestines, bones, and other systems. Despite its major advantage, higher doses promote drug resistance and undesirable effects. Therefore, efforts are being made to encapsulate Erythromycin in formulations of various chemical compositions, sizes, and morphologies to overcome these disadvantages .

properties

IUPAC Name

(12Z)-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-12-hydroxyimino-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66N2O14/c1-14-25-38(10)32(53-35(44)54-38)20(4)27(39-46)18(2)16-36(8,45)31(52-34-28(41)24(40(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-37(9,47-13)30(42)23(7)49-26/h18-26,28-32,34,41-42,45-46H,14-17H2,1-13H3/b39-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCGTLWKKGKPPE-NOACJBATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C2(C(C(/C(=N\O)/C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin A OC

CAS RN

118740-63-9
Record name Erythromycin A oxime 11,12-carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118740639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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